molecular formula C9H15N3 B1429800 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1427380-52-6

1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B1429800
CAS No.: 1427380-52-6
M. Wt: 165.24 g/mol
InChI Key: TVPRJYIFYSOIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Agricultural Applications

One of the significant applications of 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole derivatives is in the fight against fungal diseases affecting crops. Kaddouri et al. (2022) highlighted the antifungal potential of such compounds against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Their study reviewed the structure-activity relationships of various synthetic compounds, including derivatives of 1,5-dimethyl-1H-pyrazole, indicating their efficiency in inhibiting fungal growth due to specific pharmacophore sites (Kaddouri et al., 2022).

Medicinal Chemistry and Drug Discovery

Derivatives of 1,5-dimethyl-1H-pyrazole have been extensively explored for their medicinal properties. Cherukupalli et al. (2017) reviewed the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffolds, highlighting their broad range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities. This underscores the versatility of the pyrazole scaffold in drug discovery, providing a foundation for developing new therapeutic agents (Cherukupalli et al., 2017).

Catalysis and Synthetic Applications

The pyrazole scaffold, including this compound derivatives, plays a critical role in the synthesis of heterocyclic compounds. Parmar et al. (2023) discussed the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, indicating the broad applicability of pyrazole derivatives in facilitating various chemical reactions through catalysis (Parmar et al., 2023).

Properties

IUPAC Name

1,5-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRJYIFYSOIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
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1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
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1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
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1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 6
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.